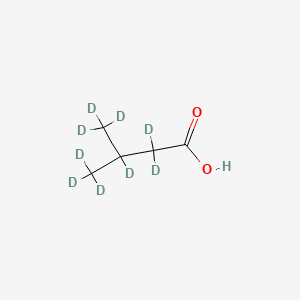

异戊酸-d9

描述

Isovaleric Acid-d9 is the deuterium labeled analogue of Isovaleric acid . It is a natural fatty acid known to affect neonatal death and possibly cause Jamaican vomiting sickness in humans .

Synthesis Analysis

Isovaleric Acid-d9 is produced in the colon by bacterial fermentation of leucine . The enzyme isovaleryl-CoA dehydrogenase plays a crucial role in the breakdown of leucine, and its deficiency can lead to a buildup of chemicals in the blood that cause symptoms .

Molecular Structure Analysis

The molecular formula of Isovaleric Acid-d9 is C5HD9O2 . It has a molecular weight of 111.19 . The SMILES string representation is [2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C(O)=O .

Chemical Reactions Analysis

Isovaleric Acid-d9 is used in research for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry .

Physical and Chemical Properties Analysis

Isovaleric Acid-d9 is a liquid with a molecular weight of 111.19 .

科学研究应用

异戊酸血症的诊断和治疗:异戊酸血症(IVA)是一种以代谢性酸中毒、酮症和独特的“臭脚”气味为特征的疾病。诊断通常涉及观察高血糖、代谢性酸中毒和酮尿,这些症状类似于糖尿病酮症酸中毒的症状。治疗包括补液、纠正代谢性酸中毒和支持治疗 (Kılıç et al., 2014).

微生物中的代谢功能:异戊酸对某些微生物至关重要。例如,黄瘤菌需要异戊酸才能生长,表明其在从其碳骨架中合成亮氨酸中的作用 (Allison et al., 1962).

在植物气味产生中的作用:异戊酸是 Senecio articulatus 花序气味的的主要成分,造就了其独特的气味。它与其他具有难闻气味的蝇媒花表现出相似性 (Kite & Smith, 1997).

有机酸血症中的异戊酸:异戊酸血症是一种遗传性疾病,症状从喂养困难到智力迟钝不等,通常通过新生儿筛查检测出来。早期诊断和治疗可显着改善预后 (Zhao et al., 2022).

在营养吸收和消化中的意义:在牛的日粮中补充异戊酸会影响瘤胃发酵、营养吸收和饲料消化率,表明其在动物营养和消化健康中的潜力 (Liu et al., 2009).

在化学合成中的用途:异戊酸酯,包括 L-薄荷基异戊酸酯,在从医药到食品添加剂和香料的广泛应用中,展示了其在各种工业过程中的多功能性 (Suerbaev et al., 2016).

作用机制

Target of Action

Isovaleric Acid-d9 primarily targets the enzyme isovaleryl-CoA dehydrogenase . This enzyme plays a crucial role in the leucine degradation pathway, where it catalyzes the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA . Isovaleric Acid-d9 also interacts with other targets such as Aspartate aminotransferase in Escherichia coli, Pseudomonalisin in Pseudomonas sp., and 2-hydroxy-6-oxo-7-methylocta-2,4-dienoate hydrolase in Pseudomonas fluorescens .

Mode of Action

Isovaleric Acid-d9, similar to its non-deuterated form, isovaleric acid, is involved in the metabolism of the amino acid leucine . In normal metabolism, leucine is broken down into a substance called isovaleric acid, which is then converted into energy . In individuals with isovaleric acidemia, the enzyme that breaks down isovaleric acid is missing, leading to a harmful accumulation of isovaleric acid in the body .

Biochemical Pathways

Isovaleric Acid-d9 affects the leucine degradation pathway . In this pathway, leucine is first converted into α-ketoisocaproate, which is then transformed into isovaleryl-CoA. Under normal conditions, isovaleryl-CoA is further metabolized to β-methylcrotonyl-CoA by the enzyme isovaleryl-CoA dehydrogenase . In the absence of this enzyme, isovaleric acid accumulates, leading to the symptoms of isovaleric acidemia .

Pharmacokinetics

It is known that the absorption, distribution, metabolism, and elimination (adme) properties of a compound greatly influence its bioavailability .

Result of Action

The accumulation of isovaleric acid in the body due to the deficiency of isovaleryl-CoA dehydrogenase leads to isovaleric acidemia . This condition can cause severe health problems, including neurological damage, developmental delay, and metabolic crisis . Symptoms can range from severe to mild and may include poor feeding, weight loss, and a distinctive odor of "sweaty feet" .

安全和危害

Isovaleric Acid-d9 is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .

生化分析

Biochemical Properties

Isovaleric Acid-d9, like its non-deuterated form, plays a crucial role in various biochemical reactions . It interacts with several enzymes, proteins, and other biomolecules, influencing their function and activity . The nature of these interactions is complex and multifaceted, involving both direct and indirect effects on cellular biochemistry .

Cellular Effects

Isovaleric Acid-d9 has profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Isovaleric Acid-d9 exerts its effects through a variety of mechanisms . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The precise details of these interactions are complex and depend on the specific cellular context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Isovaleric Acid-d9 can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Isovaleric Acid-d9 vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Isovaleric Acid-d9 is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Isovaleric Acid-d9 is transported and distributed within cells and tissues in a manner that is likely similar to its non-deuterated form . This could include interactions with various transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

2,2,3,4,4,4-hexadeuterio-3-(trideuteriomethyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)/i1D3,2D3,3D2,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYFCOCPABKNJV-CBZKUFJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(5-Methyl-1,3,4-oxadiazol-2-yl)-3,3-diphenylpropyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B569749.png)

![[2-[(4-Morpholinylcarbonyl)amino]ethyl]-carbamic acid, 1,1-dimethylethyl ester](/img/structure/B569761.png)